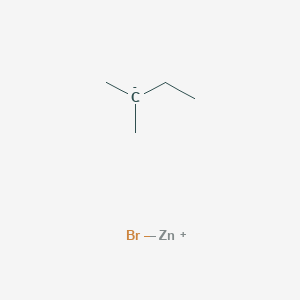

1,1-Dimethylpropylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Dimethylpropylzinc bromide is a chemical compound that is synthesized from certain reactions involving dimethylpropyl precursors and zinc. This compound is often used in organic chemistry for various synthesis and chemical reactions due to its reactivity with other compounds.

Synthesis Analysis

The synthesis involves reactions of dimethylhydrazine derivatives with bromides to produce compounds including this compound types. These reactions typically occur in specific conditions to ensure the correct formation and purity of the compound. For example, reactions of 1-aroyl-2-bromoacetylenes with N,N-dimethylhydrazine in acetonitrile at 20°C have been reported (Elokhina et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined through methods such as X-ray diffraction analysis. These analyses provide detailed information on the atomic and molecular arrangement, which is crucial for understanding the compound's chemical behavior (Elokhina et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving this compound often result in the formation of new compounds. For instance, decomposition and interaction with other chemicals can lead to a variety of products, reflecting the compound's reactivity and utility in synthetic chemistry. For example, reactions with aqueous sodium hydroxide have been studied to understand the compound's behavior and potential applications (Kano & Anselme, 1984).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

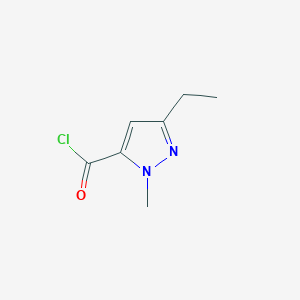

1,1-Dimethylpropylzinc bromide is a reagent involved in various organic synthesis and chemical reaction processes. For instance, it is used in the synthesis of 1,3,4-Oxadiazinium Bromides from 1,1-Dimethylhydrazine Derivatives and 1,3-Dibromopropyne, demonstrating its utility in creating complex organic compounds (Nakhmanovich et al., 2005). Furthermore, this compound's reactivity has been explored in the context of rhodium-catalyzed 1,4-addition-halogenation processes, highlighting its role in selective synthesis and functionalization of organic molecules (Nôtre & Frost, 2008).

Metal Complex Formation

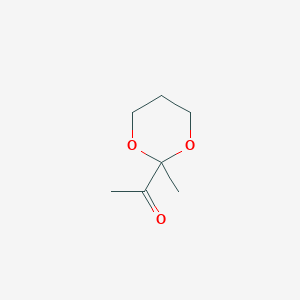

Research has also delved into the formation of dinuclear metal complexes involving this compound. The reaction of this compound with specific nickel complexes has led to the creation of unique linear bridging hydride ligands, showcasing the potential of this compound in the development of novel metal-organic frameworks and catalysts (Vicic et al., 2004).

Organic Synthesis Modifications

Moreover, the compound has been used to modify existing organic synthesis techniques, such as the Simmons-Smith reaction, providing a cost-effective and efficient method for cyclopropanation of olefins. This adaptation underlines the versatility and economic advantage of employing this compound in traditional organic synthesis procedures (Fabisch & Mitchell, 1984).

Advanced Organic Materials

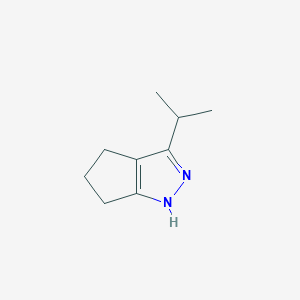

The compound's utility extends to the synthesis of advanced organic materials, such as 1-Trimethoxysilylmethyl- and 1-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)-1,1-dimethyl-2-(3-alkoxy-3-oxopropyl)hydrazinium halides. These materials have potential applications in various fields, including pharmaceuticals and materials science, indicating the broad applicability of this compound in cutting-edge research (Sorokin et al., 2006).

Safety and Hazards

1,1-Dimethylpropylzinc Bromide is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gases (Category 2). It’s harmful if swallowed (Acute toxicity, Oral - Category 4), causes serious eye irritation (Eye irritation - Category 2A), and is suspected of causing cancer (Carcinogenicity - Category 2) .

Propriétés

IUPAC Name |

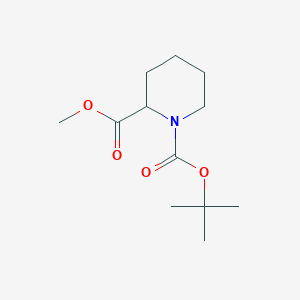

bromozinc(1+);2-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGBSPHHVJBDF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](C)C.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)

![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)